molecular formula C24H23NO5 B13382355 Benzyl ((benzyloxy)carbonyl)-D-tyrosinate CAS No. 13249-67-7

Benzyl ((benzyloxy)carbonyl)-D-tyrosinate

Cat. No.: B13382355
CAS No.: 13249-67-7
M. Wt: 405.4 g/mol
InChI Key: MUSDDUICYXQXRT-UHFFFAOYSA-N
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Description

Cbz-L-Tyrosine benzyl ester, also known as benzyl (benzyloxy)carbonyl-L-tyrosinate, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis as a protected form of tyrosine, where the amino group is protected by the carboxybenzyl (Cbz) group and the carboxyl group is esterified with benzyl alcohol. This compound is valuable in organic synthesis and biochemistry due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-L-Tyrosine benzyl ester can be synthesized through a multi-step process:

Industrial Production Methods

Industrial production of Cbz-L-Tyrosine benzyl ester follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cbz-L-Tyrosine benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cbz-L-Tyrosine benzyl ester has numerous applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides, where the Cbz group protects the amino group during coupling reactions.

    Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to various biomolecules.

    Drug Development: It serves as a precursor in the synthesis of peptide-based drugs and prodrugs.

    Biochemical Studies: Researchers use it to study enzyme-substrate interactions and protein modifications

Mechanism of Action

The primary mechanism of action of Cbz-L-Tyrosine benzyl ester involves its role as a protected amino acid derivative:

Comparison with Similar Compounds

Cbz-L-Tyrosine benzyl ester can be compared with other protected amino acid derivatives:

    Cbz-L-Alanine benzyl ester: Similar protection strategy but with alanine instead of tyrosine.

    Fmoc-L-Tyrosine benzyl ester: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Cbz.

    Boc-L-Tyrosine benzyl ester: Uses tert-butyloxycarbonyl (Boc) as the protecting group

These compounds differ in their protecting groups, which offer different stability and deprotection conditions, making them suitable for various synthetic applications.

Biological Activity

Benzyl ((benzyloxy)carbonyl)-D-tyrosinate, commonly referred to as Cbz-D-Tyr, is a derivative of D-tyrosine that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₇H₁₉NO₅
  • Molecular Weight : 303.34 g/mol
  • Functional Groups : The compound features a benzyloxycarbonyl (Cbz) group attached to the D-tyrosine backbone.

This compound is primarily studied for its role as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin synthesis, and its inhibition can lead to various biological effects:

  • Inhibition of Melanin Production : Cbz-D-Tyr acts as a competitive inhibitor of tyrosinase, thereby reducing melanin synthesis. This property is particularly useful in treating hyperpigmentation disorders and skin conditions like vitiligo .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related cellular damage .
  • Potential Anticancer Activity : Preliminary studies suggest that derivatives of D-tyrosine may exhibit anticancer properties by modulating pathways involved in tumor growth and metastasis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Tyrosinase InhibitionCompetitive inhibition leading to reduced melanin synthesis
Antioxidant PropertiesScavenging free radicals and reducing oxidative stress
Anticancer PotentialModulation of cancer cell growth pathways

Case Studies and Research Findings

  • Tyrosinase Inhibition Studies :
    A study demonstrated that Cbz-D-Tyr effectively inhibits tyrosinase activity in vitro, with IC50 values indicating strong binding affinity to the enzyme. The mechanism involves competitive inhibition where Cbz-D-Tyr mimics the natural substrate, D-tyrosine .
  • Antioxidant Studies :
    Research highlighted the antioxidant capabilities of Cbz-D-Tyr, showing that it significantly reduces reactive oxygen species (ROS) in cellular models. This suggests a protective role against oxidative damage in various tissues .
  • Anticancer Activity :
    In vivo studies using animal models indicated that Cbz-D-Tyr derivatives can suppress tumor growth in specific cancer types, including ovarian cancer xenografts. The compound's ability to interfere with signaling pathways related to cell proliferation was noted as a key factor in its anticancer effects .

Properties

IUPAC Name

benzyl 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c26-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)25-24(28)30-17-20-9-5-2-6-10-20/h1-14,22,26H,15-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSDDUICYXQXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269849
Record name Tyrosine, N-carboxy-, dibenzyl ester, DL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13249-67-7
Record name Tyrosine, N-carboxy-, dibenzyl ester, DL-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13249-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrosine, N-carboxy-, dibenzyl ester, DL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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